(R)-2-(Dibenzylamino)pentane-1,5-diol chemical structure and physical properties
(R)-2-(Dibenzylamino)pentane-1,5-diol chemical structure and physical properties
An In-depth Technical Guide to (R)-2-(Dibenzylamino)pentane-1,5-diol for Advanced Research
Introduction
(R)-2-(Dibenzylamino)pentane-1,5-diol is a chiral organic compound characterized by a pentane-1,5-diol backbone. It features a dibenzylamino group at the stereogenic center on the second carbon atom, with the (R) configuration. The presence of two hydroxyl groups, a tertiary amine, and a chiral center makes this molecule a potentially valuable building block in various fields of chemical research, particularly in asymmetric synthesis and medicinal chemistry. This guide provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and potential applications, synthesized from foundational chemical principles and data on analogous structures.
Chemical Structure and Physical Properties
The molecular architecture of (R)-2-(Dibenzylamino)pentane-1,5-diol is defined by a five-carbon aliphatic chain with hydroxyl groups at positions 1 and 5. The key feature is the dibenzylamino moiety attached to the chiral carbon at the C-2 position. The bulky, non-polar benzyl groups significantly influence the molecule's overall properties compared to its parent amine, (R)-2-aminopentane-1,5-diol.
Molecular Structure
Caption: 2D representation of (R)-2-(Dibenzylamino)pentane-1,5-diol.
Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₉H₂₅NO₂ | Derived from the chemical structure. |
| Molecular Weight | 299.41 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar chiral amino diols are often oils or low-melting solids. |
| Melting Point | Higher than pentane-1,5-diol (-18 °C)[1] | Increased molecular weight and intermolecular forces from the aromatic rings. |
| Boiling Point | Significantly higher than pentane-1,5-diol (242 °C)[2] | Increased molecular weight and van der Waals interactions. Likely to decompose at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF).[3] Low solubility in water. Soluble in non-polar solvents like toluene and dichloromethane. | The polar diol portion confers some solubility in polar solvents, while the large hydrophobic dibenzylamino group enhances solubility in non-polar organic solvents and reduces water solubility. |
| CAS Number | Not assigned | The compound is not commonly cataloged. |
Synthesis and Characterization
A robust and logical synthetic approach to (R)-2-(Dibenzylamino)pentane-1,5-diol is through the N-alkylation of the corresponding primary amine, (R)-2-aminopentane-1,5-diol. This precursor, while not as common as its (S)-enantiomer, can be synthesized via established stereoselective methods.
Proposed Synthetic Workflow: Dibenzylation of (R)-2-Aminopentane-1,5-diol
The core of the synthesis involves the reaction of the primary amine with two equivalents of a benzylating agent, such as benzyl bromide, in the presence of a non-nucleophilic base to neutralize the HBr formed during the reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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(R)-2-aminopentane-1,5-diol
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Benzyl bromide (2.2 equivalents)
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Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-2-aminopentane-1,5-diol (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.
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Addition of Reagent: While stirring the suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (R)-2-(Dibenzylamino)pentane-1,5-diol.
Causality Behind Experimental Choices:
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Base: Potassium carbonate is a mild, non-nucleophilic base suitable for scavenging the HBr produced. Its insolubility in acetonitrile drives the reaction forward.
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Solvent: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions without interfering with the reactants.
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Stoichiometry: A slight excess of benzyl bromide ensures complete dibenzylation of the amine. An excess of base is used to neutralize all the acid generated.
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Purification: Column chromatography is a standard and effective method for separating the desired tertiary amine from any mono-benzylated intermediate and other impurities.[4]
Expected Characterization Data
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl groups (typically in the range of 7.2-7.4 ppm).[5] The benzylic methylene protons (Ar-CH₂-N) would likely appear as two distinct singlets or an AB quartet near 3.5-4.0 ppm due to the chiral center. The protons of the pentanediol backbone would appear in the aliphatic region (1.0-4.0 ppm). The hydroxyl protons will appear as broad singlets, the position of which is dependent on concentration and solvent.
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¹³C NMR: The spectrum should display signals for the aromatic carbons (127-140 ppm), the benzylic carbons (~55-60 ppm), and the five carbons of the pentanediol backbone, including two hydroxymethyl carbons (~60-70 ppm).
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Mass Spectrometry (ESI-MS): The positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 300.4.
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IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch (~3300-3400 cm⁻¹, broad), C-H stretches of aliphatic and aromatic groups (~2850-3100 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹).[3]
Potential Applications in Research and Development
The unique structural features of (R)-2-(Dibenzylamino)pentane-1,5-diol suggest its utility as a chiral auxiliary, ligand, or synthetic intermediate.
Chiral Ligand in Asymmetric Catalysis
Chiral amino diols are well-established as effective ligands for a variety of metal-catalyzed asymmetric transformations. The two hydroxyl groups can coordinate to a metal center, forming a stable chelate ring. The chiral center in proximity to the metal then creates a chiral environment that can induce enantioselectivity in a catalytic reaction. The bulky dibenzylamino group can provide steric hindrance to further control the stereochemical outcome.
Caption: Logical relationship between structural features and application.
Intermediate in Pharmaceutical Synthesis
Chiral diols and amino alcohols are common structural motifs in many biologically active molecules. (R)-2-(Dibenzylamino)pentane-1,5-diol can serve as a versatile starting material. The hydroxyl groups can be further functionalized or used to build more complex structures, and the dibenzylamino group can be deprotected via hydrogenolysis to reveal the primary amine for subsequent reactions.
Conclusion
(R)-2-(Dibenzylamino)pentane-1,5-diol, while not a widely commercialized compound, represents a molecule of significant interest for researchers in organic synthesis and drug discovery. Its predicted properties and straightforward synthetic accessibility from its parent amino diol make it an attractive target for exploration. Its potential as a chiral ligand in asymmetric catalysis is particularly noteworthy, offering opportunities for the development of novel stereoselective transformations. Further investigation into the synthesis and application of this compound is warranted to fully realize its potential in chemical science.
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